molecular formula C16H18O5 B1674031 Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate CAS No. 105346-34-7

Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate

Cat. No.: B1674031
CAS No.: 105346-34-7
M. Wt: 290.31 g/mol
InChI Key: ODHJHYPKZNTPCS-UHFFFAOYSA-N
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Preparation Methods

FR-62765 can be synthesized through various synthetic routes. One common method involves the esterification of 2-furanpropanoic acid with ethanol in the presence of a catalyst to form ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate. The reaction conditions typically include a temperature of around 20°C and a pressure of 760 Torr. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

FR-62765 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

FR-62765 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway. By inhibiting this enzyme, FR-62765 prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in tissues. This mechanism is particularly beneficial in preventing diabetic complications such as neuropathy .

Properties

CAS No.

105346-34-7

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 3-(4-methoxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoate

InChI

InChI=1S/C16H18O5/c1-3-20-13(17)10-9-12-14(11-7-5-4-6-8-11)15(19-2)16(18)21-12/h4-8,12H,3,9-10H2,1-2H3

InChI Key

ODHJHYPKZNTPCS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR 62765;  FR-62765;  FR62765.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionate (86 g) and potassium carbonate (51.62 g) in N,N-dimethylformamide (855 ml) was added dropwise methyl iodide (23.25 ml) at ambient temperature with stirring and the mixture was stirred for 2.5 hours at the same temperature. The solvent was evaporated in vacuo to give a residue which was poured into diluted hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and brine successively and dried. Evaporation of the solvent gave ethyl 3-(4-methoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionate which was recrystallized from diisopropyl ether (73.07 g).
Name
ethyl 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
51.62 g
Type
reactant
Reaction Step One
Quantity
855 mL
Type
solvent
Reaction Step One
Quantity
23.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 3
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 5
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate

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